An In-depth Technical Guide to the Molecular Structure of 5-(4-Methylbenzyl)-2-furoic acid
An In-depth Technical Guide to the Molecular Structure of 5-(4-Methylbenzyl)-2-furoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and properties of 5-(4-Methylbenzyl)-2-furoic acid (CAS No: 4664-45-3).[1] As a member of the furoic acid class of compounds, which are significant in medicinal chemistry, a thorough understanding of this molecule's architecture is critical for its potential application in drug discovery and development.[2] This document delineates its chemical identity, physicochemical characteristics, a detailed synthesis protocol, and methods for structural elucidation, offering a foundational resource for researchers in the field.
Introduction: The Significance of Furoic Acid Scaffolds
Furoic acid derivatives are a class of heterocyclic compounds that have garnered significant attention in the pharmaceutical and agrochemical industries.[2][3] The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, serves as a versatile scaffold in the design of bioactive molecules.[4] These compounds have been successfully incorporated into a wide array of therapeutics, including antibacterial, anti-inflammatory, and antiparasitic agents.[2] The carboxylic acid moiety at the 2-position and the potential for diverse substitutions at the 5-position allow for fine-tuning of the molecule's steric and electronic properties, which in turn can modulate its biological activity. The subject of this guide, 5-(4-Methylbenzyl)-2-furoic acid, combines the furoic acid core with a 4-methylbenzyl group, presenting a unique lipophilic and aromatic profile that warrants detailed investigation for potential therapeutic applications.
Molecular Identity and Physicochemical Properties
A precise understanding of a compound's fundamental properties is the bedrock of any research and development endeavor. This section outlines the key identifiers and physicochemical parameters of 5-(4-Methylbenzyl)-2-furoic acid.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 5-(4-methylbenzyl)furan-2-carboxylic acid[1] |
| Synonyms | 5-[(4-methylphenyl)methyl]furan-2-carboxylic acid[1] |
| CAS Number | 4664-45-3[1] |
| Molecular Formula | C₁₃H₁₂O₃[1] |
| Molecular Weight | 216.23 g/mol [1] |
| SMILES | CC1=CC=C(C=C1)CC2=CC=C(O2)C(=O)O[1] |
| InChIKey | ZKUZBZHMUKAZDY-UHFFFAOYSA-N[1] |
Physicochemical Data
The following table summarizes the key physicochemical properties of 5-(4-Methylbenzyl)-2-furoic acid, which are crucial for its handling, formulation, and pharmacokinetic profiling.
| Property | Value | Source |
| Boiling Point | 373 °C at 760 mmHg | [1] |
| Density | 1.198 g/cm³ | [1] |
| Flash Point | 179.4 °C | [1] |
| Exact Mass | 216.07900 u | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
Molecular Structure and Conformational Analysis
The three-dimensional arrangement of atoms in 5-(4-Methylbenzyl)-2-furoic acid dictates its interaction with biological targets. This section explores the key structural features of the molecule.
2D Chemical Structure
The 2D structure illustrates the connectivity of the atoms, forming the core scaffold of 5-(4-Methylbenzyl)-2-furoic acid.
Caption: 2D structure of 5-(4-Methylbenzyl)-2-furoic acid.
Conformational Insights
Synthesis Pathway
The synthesis of 5-substituted-2-furoic acids can be achieved through various organic chemistry methodologies. A plausible and commonly employed route involves the coupling of a suitable furan precursor with a benzyl halide. Below is a detailed, step-by-step protocol adapted from general methods for the synthesis of similar compounds.
Proposed Synthesis Workflow
The synthesis of 5-(4-Methylbenzyl)-2-furoic acid can be conceptualized as a two-step process starting from commercially available 2-furoic acid. The workflow involves esterification followed by a Friedel-Crafts-type alkylation.
Caption: Proposed synthesis workflow for 5-(4-Methylbenzyl)-2-furoic acid.
Detailed Experimental Protocol
Step 1: Esterification of 2-Furoic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-furoic acid (1 equivalent) in an excess of anhydrous methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 mol%).
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 2-furoate.
Step 2: Friedel-Crafts Alkylation
-
Reaction Setup: In a dry, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 2-furoate (1 equivalent) in a suitable dry solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Lewis Acid Addition: Cool the solution in an ice bath and add a Lewis acid catalyst (e.g., AlCl₃ or SnCl₄, 1.1 equivalents) portion-wise.
-
Substrate Addition: Add 4-methylbenzyl chloride (1 equivalent) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Quenching: Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to yield methyl 5-(4-methylbenzyl)-2-furoate.
Step 3: Saponification
-
Reaction Setup: Dissolve the purified methyl 5-(4-methylbenzyl)-2-furoate (1 equivalent) in a mixture of methanol and water.
-
Base Addition: Add an excess of sodium hydroxide (e.g., 2-3 equivalents) and heat the mixture to reflux for 2-4 hours.
-
Acidification: After cooling, acidify the reaction mixture with dilute hydrochloric acid until a precipitate forms.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry to obtain the final product, 5-(4-Methylbenzyl)-2-furoic acid.
Structural Characterization and Analysis
The unambiguous identification and purity assessment of 5-(4-Methylbenzyl)-2-furoic acid require a combination of spectroscopic techniques.
Spectroscopic Analysis Workflow
Caption: Workflow for the structural characterization of 5-(4-Methylbenzyl)-2-furoic acid.
Expected Spectroscopic Data
-
¹H NMR:
-
A singlet for the methyl protons of the benzyl group (~2.3 ppm).
-
A singlet for the methylene protons connecting the furan and phenyl rings (~4.0 ppm).
-
Doublets for the furan protons, showing characteristic coupling constants.
-
Aromatic protons of the p-substituted benzene ring appearing as two doublets.
-
A broad singlet for the carboxylic acid proton at a downfield chemical shift (>10 ppm).
-
-
¹³C NMR:
-
A signal for the methyl carbon (~21 ppm).
-
A signal for the methylene carbon.
-
Signals for the carbons of the furan and phenyl rings in the aromatic region.
-
A downfield signal for the carboxylic acid carbon (>160 ppm).
-
-
Infrared (IR) Spectroscopy:
-
A broad O-H stretching band for the carboxylic acid group (~2500-3300 cm⁻¹).
-
A strong C=O stretching band for the carboxylic acid (~1680-1710 cm⁻¹).
-
C-H stretching bands for the aromatic and aliphatic protons.
-
C=C stretching bands for the aromatic rings.
-
C-O stretching bands for the furan ring and carboxylic acid.
-
-
Mass Spectrometry (MS):
-
The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of C₁₃H₁₂O₃ (216.07900 u).
-
Characteristic fragmentation patterns would include the loss of the carboxylic acid group and cleavage of the benzyl-furan bond.
-
Potential Applications and Structure-Activity Relationship (SAR) Insights
Derivatives of 2-furoic acid are known to exhibit a range of biological activities.[2] The introduction of a 4-methylbenzyl substituent at the 5-position of the furan ring is expected to enhance the lipophilicity of the molecule, which can influence its pharmacokinetic properties, such as membrane permeability and metabolic stability.
The 4-methylbenzyl moiety can engage in hydrophobic and π-π stacking interactions within a biological target's binding site. The carboxylic acid group can act as a hydrogen bond donor and acceptor, as well as a coordinating group for metal ions in metalloenzymes.
Further research, including in vitro and in vivo studies, is necessary to elucidate the specific biological activities of 5-(4-Methylbenzyl)-2-furoic acid. Systematic modifications of the 4-methylbenzyl group, for instance, by altering the substituent on the phenyl ring or changing the linker between the two aromatic systems, would provide valuable structure-activity relationship data to guide the development of more potent and selective drug candidates.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 5-(4-Methylbenzyl)-2-furoic acid was not found, general precautions for handling similar furoic acid derivatives should be followed. These compounds are typically crystalline solids and should be handled in a well-ventilated area, preferably in a fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, it is advisable to consult the SDS of structurally related compounds such as 2-furoic acid or 5-formyl-2-furoic acid.
Conclusion
5-(4-Methylbenzyl)-2-furoic acid is a molecule of interest for medicinal chemists and drug discovery professionals due to its furoic acid scaffold and the presence of a lipophilic 4-methylbenzyl substituent. This technical guide has provided a detailed overview of its molecular structure, physicochemical properties, a plausible synthetic route, and methods for its characterization. The insights presented herein are intended to serve as a valuable resource for researchers, facilitating further investigation into the therapeutic potential of this and related compounds.
References
- NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of 2-Furoyl Chloride in Modern Pharmaceutical Synthesis.
- ChemPoint. 2-Furoic Acid: Intermediate for Pharma & Food Preservation, Product Article.
- Alfa Chemistry. CAS 4664-45-3 5-(4-Methylbenzyl)-2-furoic acid.
-
Wikipedia. 2-Furoic acid. Available from: [Link]
-
ResearchGate. Synthesis of Novel Heterocyclic Analogs of 5-(4-Methylcarboxamido-phenyl)-2-furoic acid as Potent Antimicrobial Agents. Available from: [Link]
-
Slideshare. Heterocyclic compounds - Furan - Synthesis of furan - Characteristic reactions of furan - Medicinal uses of furan. Available from: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Furan. Available from: [Link]
-
Alfa Chemistry. CAS 4664-45-3 5-(4-Methylbenzyl)-2-furoic acid. Available from: [Link]
-
PubChem. 2-Furancarboxylic acid. Available from: [Link]
-
Organic Syntheses. 2-FURANCARBOXYLIC ACID and 2-FURYLCARBINOL. Available from: [Link]
-
MDPI. 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Available from: [Link]
Figure 1. Chemical Structure of 5-(4-Methylbenzyl)-2-furoic acid.
